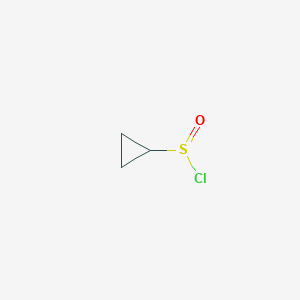

Cloruro de ciclopropanosulfinilo

Descripción general

Descripción

Cyclopropanesulfinyl chloride is an organosulfur compound with the molecular formula C3H5ClO2S. It is a colorless to pale yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Cyclopropanesulfinyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is employed in the preparation of bioactive compounds that can inhibit enzymes or modulate biological pathways.

Medicine: It is used in the synthesis of antiviral and anticancer agents.

Industry: It serves as an intermediate in the production of various specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Cyclopropanesulfinyl chloride is primarily used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives . These derivatives serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors . Therefore, the primary target of Cyclopropanesulfinyl chloride is the NS3 protease of the hepatitis C virus.

Mode of Action

It is known that it is used to synthesize sulfonamide derivatives . Sulfonamides are known to inhibit the function of enzymes, and in this case, it is likely that the synthesized sulfonamide derivatives inhibit the NS3 protease of the hepatitis C virus.

Biochemical Pathways

The NS3 protease is essential for the replication of the hepatitis C virus, so inhibiting this enzyme disrupts the viral life cycle .

Result of Action

The result of the action of Cyclopropanesulfinyl chloride is the synthesis of potent inhibitors of the hepatitis C virus NS3 protease . By inhibiting this enzyme, the replication of the virus is disrupted, leading to a decrease in viral load and potentially the alleviation of hepatitis C symptoms.

Action Environment

The action environment of Cyclopropanesulfinyl chloride is typically a laboratory setting, where it is used as a reagent in chemical reactions . The stability, efficacy, and action of Cyclopropanesulfinyl chloride can be influenced by various factors such as temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored in a sealed container, away from heat sources .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopropanesulfinyl chloride can be synthesized through the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by chlorination. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of cyclopropanesulfinyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The compound is usually stored under refrigerated conditions to maintain its stability.

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropanesulfinyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions:

Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products:

Sulfonamide Derivatives: Formed through substitution reactions.

Sulfonic Acids: Formed through oxidation reactions.

Sulfinic Acids: Formed through reduction reactions.

Comparación Con Compuestos Similares

Cyclopropanesulfonyl Chloride: Similar in structure but differs in reactivity and applications.

Methanesulfonyl Chloride: A simpler sulfonyl chloride with different reactivity and uses.

Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing properties and different applications.

Uniqueness: Cyclopropanesulfinyl chloride is unique due to its cyclopropyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules that require specific structural features.

Actividad Biológica

Cyclopropanesulfinyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article aims to explore the biological activity of cyclopropanesulfinyl chloride, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Cyclopropanesulfinyl Chloride

Cyclopropanesulfinyl chloride is a derivative of cyclopropane, characterized by the presence of a sulfinyl chloride functional group. The three-membered cyclopropane ring introduces significant strain, which can enhance the reactivity of the molecule. This feature is particularly valuable in drug design and synthesis, as it allows for the development of potent biological agents.

Mechanisms of Biological Activity

The biological activity of cyclopropanesulfinyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes. For instance, the inhibition of aldehyde dehydrogenase (ALDH) has been reported, where the interaction between the cyclopropane and enzyme thiol groups leads to enzyme modification and activity loss .

- Electrophilic Properties : The electrophilic nature of sulfinyl chlorides allows them to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active sulfonamides . This property is exploited in synthesizing compounds that exhibit anti-inflammatory and anticancer activities.

- Conformational Effects : The unique conformation provided by the cyclopropane ring can influence binding affinities to biological targets, enhancing potency against specific receptors or enzymes .

Biological Activities

Cyclopropanesulfinyl chloride exhibits a range of biological activities:

- Antitumor Activity : Compounds containing cyclopropane rings have shown promise in cancer therapy. Studies indicate that certain derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Properties : Research has highlighted the potential of cyclopropane derivatives in combating viral infections by inhibiting viral replication processes .

- Neurochemical Effects : Some studies suggest that cyclopropanesulfinyl chloride may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of ALDH by a cyclopropanesulfinyl derivative. The results demonstrated that the compound could effectively reduce enzyme activity by forming a covalent bond with the enzyme's active site, leading to significant reductions in aldehyde metabolism in vitro .

Case Study 2: Antitumor Activity

In another study, a series of cyclopropane derivatives were synthesized and tested for their antitumor efficacy against various cancer cell lines. One derivative exhibited IC50 values in the low micromolar range, indicating potent activity against breast cancer cells. The mechanism was linked to induced apoptosis through caspase activation pathways .

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of cyclopropanesulfinyl chloride derivatives:

| Compound | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | ALDH Inhibition | 5.2 | |

| Compound B | Antitumor | 3.5 | |

| Compound C | Antiviral | 10.0 |

These findings underscore the diverse pharmacological potential of cyclopropanesulfinyl chloride and its derivatives.

Propiedades

IUPAC Name |

cyclopropanesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c4-6(5)3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIPMEXSSYTVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139631-61-1 | |

| Record name | cyclopropanesulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.